![molecular formula C8H7ClN2O2 B116096 咪唑并[1,2-a]吡啶-8-羧酸盐酸盐 CAS No. 145335-90-6](/img/structure/B116096.png)

咪唑并[1,2-a]吡啶-8-羧酸盐酸盐

描述

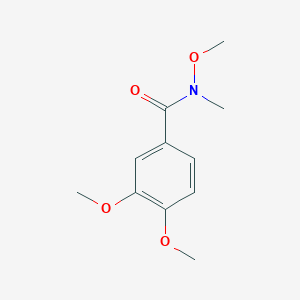

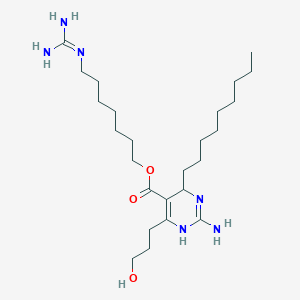

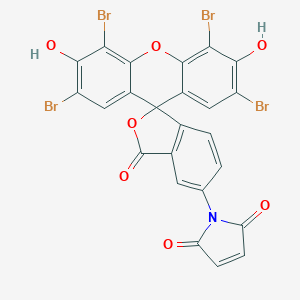

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has an empirical formula of C8H7ClN2O2 and a molecular weight of 198.61 .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is represented by the SMILES stringCl.OC(=O)c1cccn2ccnc12 . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This direct functionalization is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a solid at room temperature . Its melting point ranges from 298°C to 300.1°C .科学研究应用

C8H7ClN2O2 C_8H_7ClN_2O_2 C8H7ClN2O2

以及198.61的分子量 . 这是一个用途广泛的杂环化合物,在各种科学研究领域都有应用。以下是对其在不同科学领域独特应用的全面分析:生物探针

由于其结构的多功能性,该化合物可以被修饰以创建生物探针。这些探针可用于研究生物过程、相互作用以及追踪生物系统中特定分子的存在。

作用机制

Target of Action

Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, also known as Imidazo[1,2-a]pyridine-8-carboxylic acid HCl, is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been identified as having significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction results in changes that enhance the compound’s potency against both extracellular and intracellular Mtb .

Biochemical Pathways

The compound affects the biochemical pathways related to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation process is achieved through the phosphorylation of IKK-ɛ and TBK1 .

Pharmacokinetics

The pharmacokinetic properties of the compound contribute to its bioavailability. It has good microsomal stability, with a half-life of 83 minutes in humans and 63 minutes in mice . These properties enhance the compound’s bioavailability, making it effective in treating tuberculosis.

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of Mtb. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .

Action Environment

The action of the compound can be influenced by environmental factors. It is recommended to ensure adequate ventilation when handling the compound and to avoid dust formation . The compound should be stored in suitable, closed containers for disposal .

安全和危害

未来方向

属性

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQZBGADESKIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471036 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145335-90-6 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145335-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

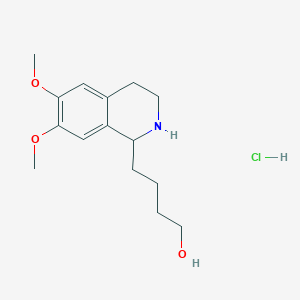

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

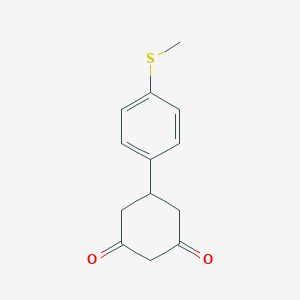

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)